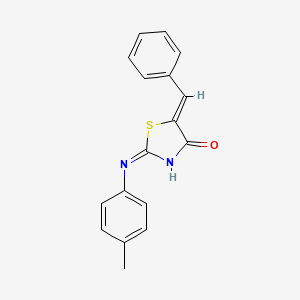

![molecular formula C24H13N3O5 B2634683 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922044-15-3](/img/structure/B2634683.png)

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

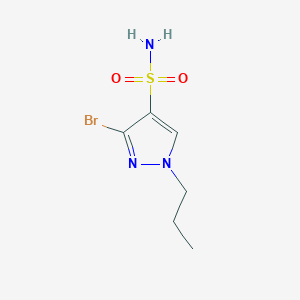

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzofuran ring, an oxadiazole ring, and a benzo[f]chromene ring .

Synthesis Analysis

The synthesis of similar benzofuran derivatives often involves reactions of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives are synthesized as new cholinesterase inhibitors .Molecular Structure Analysis

The molecular structure of “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is complex due to the presence of multiple rings and functional groups. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzofuran derivatives often involve the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . The catalytic cycle begins with coordination of Pd (OAc) 2 to the substrate, which leads to the formation of intermediate A and the liberation of HX .Scientific Research Applications

Antibacterial Activity

The fight against microbial resistance is a global challenge, and furan derivatives have emerged as promising candidates in the quest for new antimicrobial agents . This compound, with its benzofuran and oxadiazole moieties, exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized various furan derivatives and evaluated their efficacy against bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Benzofuran derivatives have garnered attention for their anticancer properties. Some substituted benzofurans demonstrate remarkable cell growth inhibitory effects in different types of cancer cells. For instance, compound 36 (Fig. 8) has shown significant inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the compound’s potential as an antitumor agent.

Anti-Inflammatory and Analgesic Effects

Furan-based compounds often possess anti-inflammatory and analgesic properties. While specific studies on our compound of interest are limited, the furan scaffold has been explored for its potential in managing pain and inflammation .

Antiviral and Antiprotozoal Activities

Although direct evidence for our compound’s antiviral and antiprotozoal effects is scarce, furan derivatives have demonstrated activity against viruses and protozoa. Further research could unveil its potential in these areas .

Other Therapeutic Aspects

Beyond the realms mentioned above, furan derivatives have been investigated for their diuretic, muscle relaxant, anti-ulcer, and anti-anxiety properties. Additionally, they hold promise in treating glaucoma, hypertension, and aging-related conditions .

Remember, the field of organic chemistry and medicinal chemistry offers a wide range of prospects for furan-related compounds. While our compound’s specific applications are still unfolding, its unique structure and potential therapeutic effects make it an exciting subject for further exploration. 🌟

!Structure of furan

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Literature source: Natural source, bioactivity and synthesis of benzofuran derivatives

Mechanism of Action

Target of Action

The compound N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13N3O5/c28-21(17-12-16-15-7-3-1-5-13(15)9-10-19(16)31-23(17)29)25-24-27-26-22(32-24)20-11-14-6-2-4-8-18(14)30-20/h1-12H,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWXNSJIEXLIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

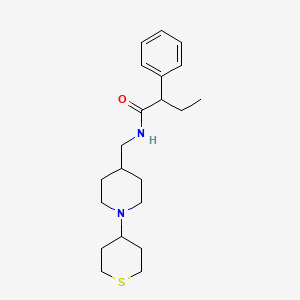

![N-(4-chlorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2634600.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2634601.png)

![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)

![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)